molecular formula C10H9F3O3 B1273004 (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid CAS No. 20445-31-2

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Cat. No. B1273004
CAS RN: 20445-31-2
M. Wt: 234.17 g/mol
InChI Key: JJYKJUXBWFATTE-SECBINFHSA-N
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Description

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, also known as 2R-TFMPP, is an organic compound that has been studied for its various biological and chemical applications. It is a member of the class of compounds known as trifluoromethylphenylpropanoic acids, and is of particular interest due to its unique chemical structure. 2R-TFMPP has been studied for its ability to interact with a variety of biological systems, and has been used both as an analytical tool and as a therapeutic agent.

Scientific Research Applications

Chiral Derivatizing Agent

Mosher’s Acid, with the systematic name 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, is primarily utilized as a chiral derivatizing agent. This application is highlighted by its ability to resolve into enantiomers, which are crucial in the study of chirality in chemical compounds. The formation of non-centrosymmetric homochiral dimers via intermolecular hydrogen bonds in its crystal structure is particularly noteworthy (Savich & Tanski, 2020).

Crystallographic Studies

Extensive crystallographic studies have been conducted on this compound and its derivatives. For example, the crystal structure of its ester with trans-4-tert-butylcyclohexanol has been determined, providing valuable insights into its molecular conformation and interactions (Doesburg, Petit & Merckx, 1982). Additionally, studies have focused on Mosher's salt, exploring the unique supramolecular associations and conformational properties of the anions and cations in the crystal structure (Ichikawa, Ono & Mikata, 2017).

Chemical Synthesis and Derivatization

The synthesis and use of (R)- and (S)-3,3,3-trifluoro-2-phenylpropanoyl isocyanates, derived from Mosher’s acid, have been explored for chiral analysis. These derivatives are valuable for studying the steric arrangement of molecules, as evidenced by NMR spectral data (Vodička et al., 2005).

Enantioresolution Studies

Another significant application is in the field of enantioresolution. The compound has been used to obtain optically active compounds such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution (Shiraiwa et al., 2003). These studies are crucial in understanding and developing methods for separating enantiomers, which have wide-ranging implications in pharmaceuticals and other chemical industries.

Pharmaceutical Research

In the context of pharmaceutical research, (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid and its derivatives have been investigated for their potential in drug discovery and development. For instance, fused-ring alkanoic acids derived from this compound have been studied for their activities as agonists of G protein-coupled receptors, which are significant targets in developing treatments for various diseases (Negoro et al., 2012).

properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKJUXBWFATTE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897009
Record name (+)-Mosher's acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

CAS RN

20445-31-2
Record name (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Mosher's acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid
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Record name .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (+)-
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Synthesis routes and methods

Procedure details

210 g of methyl α-methoxy-α-trifluoromethylphenylacetate (obtained according to Example 1) were mixed with 600 ml of methanol at 25° C., and 860 ml of 1N aqueous sodium hydroxide solution were slowly added dropwise. The mixture was stirred at room temperature for 5 hours. Dilute aqueous hydrochloric acid was then used to adjust the pH to 1, and extraction was carried out using 2×200 ml of methylene chloride, the organic phase was dried over sodium sulphate and, finally, the solvent was removed. This gave 96% yield of α-methoxy-α-trifluoromethylphenylacetic acid (=190 g).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 2
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 3
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 4
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 5
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 6
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Citations

For This Compound
1
Citations
D Šaman, P Kratina, J Moravcová… - Collection of …, 2006 - cccc.uochb.cas.cz
Glucosylation of the cis- and trans-isomers of 2-(4-methoxybenzyl)cyclohexan-1-ol (1a/1b, 2a/2b, 1a or 2a) was performed to prepare the corresponding alkyl β-D-glucopyranosides, …
Number of citations: 4 cccc.uochb.cas.cz

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